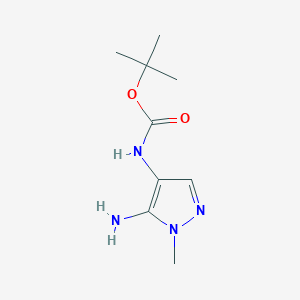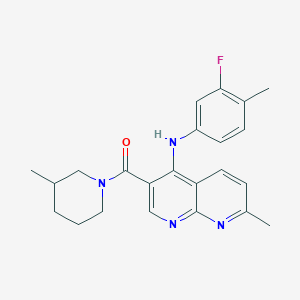
1-(1-アダマンチル)-2-メチルプロパン-2-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Adamantyl)-2-methylpropan-2-ol is an organic compound featuring an adamantane core, a unique tricyclic hydrocarbon structure, and a tertiary alcohol functional group
科学的研究の応用
1-(1-Adamantyl)-2-methylpropan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its antiviral and anticancer properties, leveraging the stability and rigidity of the adamantane core.
Industry: Utilized in the development of advanced materials, including high-performance polymers and nanomaterials.
作用機序
Target of Action
Adamantane derivatives have been found to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
Adamantane derivatives have been reported to exhibit high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Biochemical Pathways
Adamantane derivatives have been associated with a variety of chemical and catalytic transformations .
Pharmacokinetics
Adamantane derivatives have been reported to undergo various metabolic transformations .
Action Environment
Adamantane derivatives have been reported to exhibit unique structural, biological, and stimulus-responsive properties .
生化学分析
Biochemical Properties
The adamantyl group in 1-(1-Adamantyl)-2-methylpropan-2-ol is known to interact with various biomolecules. For instance, it has been reported that adamantyl compounds can interact with transition metals, forming complexes that exhibit unique properties
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of 1-(1-Adamantyl)-2-methylpropan-2-ol on cellular function in laboratory settings are not well-documented. Given the stability of the adamantyl group, it is likely that this compound exhibits good stability. The changes in its effects over time and any potential degradation products need to be investigated .
Metabolic Pathways
The metabolic pathways involving 1-(1-Adamantyl)-2-methylpropan-2-ol are not well-characterized. It is known that adamantyl compounds can undergo hydroxylation
準備方法
Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)-2-methylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1-adamantyl bromide with isobutyraldehyde in the presence of a base, followed by reduction of the resulting intermediate. Another method includes the acid-catalyzed hydration of 1-(1-adamantyl)-2-methylpropene.
Industrial Production Methods: Industrial production of 1-(1-Adamantyl)-2-methylpropan-2-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions: 1-(1-Adamantyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into different adamantane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation; nucleophiles like amines or thiols for substitution reactions.
Major Products:
Oxidation: Adamantanone or adamantane carboxylic acid.
Reduction: Various reduced adamantane derivatives.
Substitution: Halogenated adamantane compounds or other substituted derivatives.
類似化合物との比較
Adamantane: The parent hydrocarbon structure, used as a reference for comparing derivatives.
1-Adamantanol: A simpler alcohol derivative of adamantane.
Amantadine: An antiviral drug with a similar adamantane core but different functional groups.
Memantine: A medication used to treat Alzheimer’s disease, featuring an adamantane structure with different substituents.
Uniqueness: 1-(1-Adamantyl)-2-methylpropan-2-ol stands out due to its specific combination of a tertiary alcohol group and an adamantane core, providing unique chemical reactivity and stability. This combination makes it particularly useful in applications requiring robust and versatile molecular scaffolds.
特性
IUPAC Name |
1-(1-adamantyl)-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O/c1-13(2,15)9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12,15H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAYOXUXJQXEON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC12CC3CC(C1)CC(C3)C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide;hydrochloride](/img/structure/B2543651.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2543653.png)

![N-cyclopentyl-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2543656.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2543658.png)
![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2543661.png)


![N-[(furan-2-yl)methyl]-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2543664.png)

![N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2543666.png)
![2-{[Ethyl(methyl)oxo-lambda6-sulfanylidene]amino}acetonitrile](/img/structure/B2543668.png)
